![molecular formula C6H10N2 B14371526 1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene CAS No. 90742-83-9](/img/structure/B14371526.png)
1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-2,3-diazabicyclo[211]hex-2-ene is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms and a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene . This reaction can be carried out using Monte Carlo classical variational transition-state theory, which helps in understanding the reaction kinetics and mechanisms .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar principles as those used in laboratory synthesis. The key is to maintain precise control over reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly involving the nitrogen atoms, are common.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: It can be used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1,4-dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and other biological molecules, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound shares a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another related compound, DABCO, is known for its use as a nucleophilic catalyst in organic synthesis.
Uniqueness
1,4-Dimethyl-2,3-diazabicyclo[211]hex-2-ene is unique due to its specific structural features, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
90742-83-9 |
|---|---|
Molekularformel |
C6H10N2 |
Molekulargewicht |
110.16 g/mol |
IUPAC-Name |
1,4-dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C6H10N2/c1-5-3-6(2,4-5)8-7-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
VSHOBCSQDYNCRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(N=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)

![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
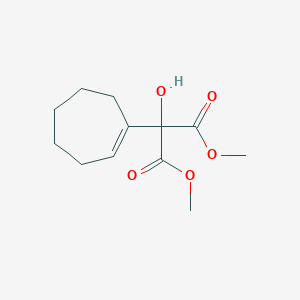
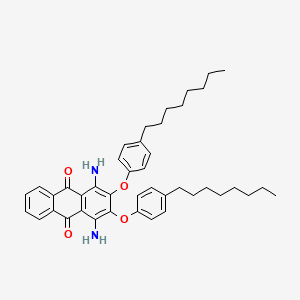
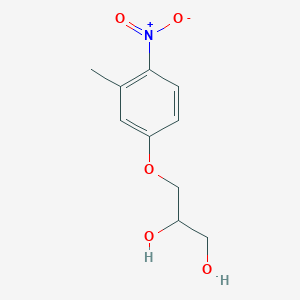
![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
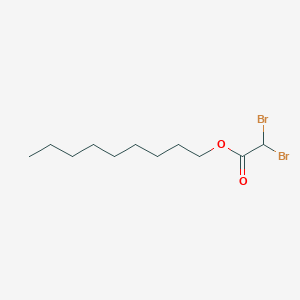
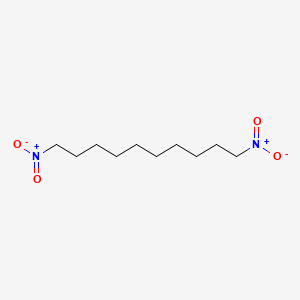

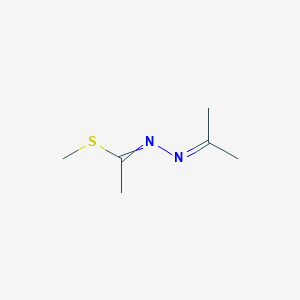
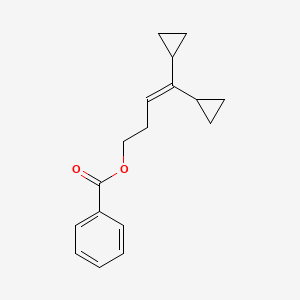
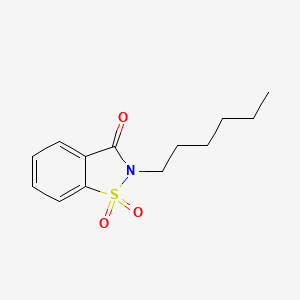
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
